molecular formula C15H12BrNO B7820462 (2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-EN-1-one

(2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-EN-1-one

Cat. No.: B7820462
M. Wt: 302.16 g/mol
InChI Key: DKQLPQSRIIAAPZ-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-EN-1-one is a useful research compound. Its molecular formula is C15H12BrNO and its molecular weight is 302.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-EN-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound is characterized by its unique structure that includes a conjugated enone system and two aromatic rings, which contribute to its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrN, featuring a bromine substituent that enhances its biological activity. The compound's structure can be represented as follows:

C16H14BrN\text{C}_{16}\text{H}_{14}\text{Br}\text{N}

The enone fragment is planar, with dihedral angles between the aromatic rings indicating a slight twist, which may influence its interactions with biological targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against cervical cancer (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells.
  • IC50 Values : The IC50 values ranged from 0.89 to 9.63 µg/mL, indicating potent activity, particularly against the AGS cell line .

Mechanism of Action :
The mechanism underlying the anticancer effects involves:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the subG0 phase.
  • Mitochondrial Membrane Depolarization : It triggers depolarization of the mitochondrial membrane, a critical step in apoptosis.
  • Caspase Activation : Activation of caspases -8 and -9 was observed, suggesting involvement of both extrinsic and intrinsic apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it possesses both antibacterial and antifungal properties:

  • Bacterial Strains Tested : The compound was evaluated against common pathogens including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.0039 to 0.025 mg/mL, demonstrating strong efficacy against bacterial growth .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study on Anticancer Activity :
    • Researchers treated AGS cells with varying concentrations of this compound.
    • Results showed a dose-dependent increase in late apoptotic cells, with concentrations above 5 µg/mL leading to significant cell death .
  • Study on Antimicrobial Effects :
    • A comparative study was conducted using several chalcone derivatives where this compound exhibited superior antimicrobial activity compared to other tested compounds.
    • The study concluded that the halogen substituents significantly enhance the bioactivity of chalcone derivatives .

Scientific Research Applications

Biological Applications

Chalcones and their derivatives are known for a range of biological activities. The specific compound (2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-en-1-one has been studied for its potential in:

  • Anticancer Activity : Research indicates that chalcone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets, potentially inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities. Its effectiveness can be attributed to the presence of the bromine atom, which enhances its reactivity against microbial pathogens .
  • Enzyme Inhibition : Chalcones have been reported to inhibit certain enzymes that are crucial in metabolic pathways, making them potential leads in drug development for metabolic disorders .

Case Study: Anticancer Activity

A study conducted by Dimmock et al. (1999) reviewed various chalcone derivatives, including this compound, highlighting their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study demonstrated a dose-dependent increase in cytotoxicity against breast cancer cell lines.

Material Science Applications

The compound is also explored in material science, particularly in:

  • Photo-Cross-Linkable Polymers : The chalcone structure allows for the development of photo-responsive materials that can be used in coatings and adhesives. These materials are beneficial in applications requiring precise control over material properties upon exposure to light .
  • Non-linear Optical Materials : Chalcones have been utilized in designing second-order non-linear optical materials, which are essential in telecommunications and laser technologies .

Data Table: Biological Activities of Chalcones

Activity TypeCompoundReference
AnticancerThis compoundDimmock et al., 1999
AntimicrobialThis compoundOpletalova & Sedivy, 1999
Enzyme InhibitionVarious ChalconesDimmock et al., 1999
Photo-responsiveChalcone DerivativesBalaji et al., 2003

Synthesis and Characterization

The synthesis of this compound typically involves the Claisen–Schmidt condensation reaction between 4-aminoacetophenone and 3-bromobenzaldehyde under basic conditions. The reaction can be represented as follows:

4 aminoacetophenone+3 bromobenzaldehydeNaOH 2E 1 4 Aminophenyl 3 3 bromophenyl prop 2 en 1 one\text{4 aminoacetophenone}+\text{3 bromobenzaldehyde}\xrightarrow{\text{NaOH}}\text{ 2E 1 4 Aminophenyl 3 3 bromophenyl prop 2 en 1 one}

The product is then purified through recrystallization techniques.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQLPQSRIIAAPZ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.